molecular formula C27H26FN3OS B2579815 N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide CAS No. 1357757-10-8

N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide

Cat. No.: B2579815
CAS No.: 1357757-10-8
M. Wt: 459.58
InChI Key: QCLBRIMQXAPESV-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide” is a derivative of indazole . Indazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of indazole derivatives involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of indazole include its amphoteric nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Inhibition of Dopamine Neuron Firing

Pramipexole, a compound with high affinity for dopamine receptors, particularly D3 subtype, demonstrates the scientific application of similar compounds in neuroscience research. It's used to study the effects on dopamine neuron firing, providing insights into the treatment of Parkinson's disease and potentially other dopaminergic system-related disorders (Piercey et al., 1996).

Metabolism and Disposition in Humans

Research on the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, showcases the application of these compounds in studying pharmacokinetics and pharmacodynamics, essential for the development of new therapeutic agents (Renzulli et al., 2011).

Scintigraphic Detection of Melanoma Metastases

The use of radiolabeled benzamide for the scintigraphic detection of melanoma metastases illustrates the application of chemically related compounds in oncology, particularly in diagnosing and monitoring the progression of cancer (Maffioli et al., 1994).

Radioimmunotherapy for Breast Cancer

Studies on radioimmunotherapy using indium-111/yttrium-90 BrE-3 for breast cancer treatment demonstrate the application of similar compounds in targeted cancer therapy, highlighting the integration of chemistry and biology to advance cancer treatment (Denardo et al., 1997).

Contact Allergens and Occupational Health

Investigations into the sensitization effects of chemical compounds, such as 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid, highlight their applications in studying occupational health and safety, particularly in understanding and preventing chemical-induced asthma and dermatitis (Suojalehto et al., 2017).

Safety and Hazards

While specific safety and hazard information for “4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

The future directions in the research and development of indazole derivatives could involve the exploration of their broad range of chemical and biological properties for the development of new drugs . There is a great importance of heterocyclic ring-containing drugs, and indazole containing moiety occupies a unique position in heterocyclic chemistry .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3OS/c1-16-6-5-7-17(2)27(16)31-25(32)15-33-26-14-22(20-8-10-21(28)11-9-20)29-23-12-18(3)19(4)13-24(23)30-26/h5-13H,14-15H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBRIMQXAPESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C=C(C(=C3)C)C)N=C(C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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